molecular formula C21H18O8 B6479934 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 923681-21-4

2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B6479934
CAS RN: 923681-21-4
M. Wt: 398.4 g/mol
InChI Key: MIMRHEMDORPXMI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as DMOEC, is a compound that has recently been studied for its potential applications in various scientific fields. DMOEC is a chromene-3-carboxylate that has been found to possess a range of biological and pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, DMOEC has also been found to have potential applications in the fields of nanotechnology, biotechnology, and drug delivery.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been found to have a range of scientific research applications. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, this compound has been studied for its potential applications in the fields of nanotechnology, biotechnology, and drug delivery. This compound has also been studied for its potential applications in the fields of drug synthesis, enzyme inhibition, and cell signaling.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is still largely unknown. However, it is thought that the compound may act through the inhibition of enzymes involved in the production of reactive oxygen species (ROS), or through the modulation of cell signaling pathways. In addition, this compound may also act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, this compound has been found to possess anti-tumor activity in vitro and in vivo. It has also been found to possess anti-microbial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate for laboratory experiments include its low cost and its availability in a variety of forms. In addition, this compound is relatively stable and can be stored for extended periods of time. The main limitation of using this compound for laboratory experiments is that its mechanism of action is still largely unknown.

Future Directions

The future directions for 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate research include further studies into its mechanism of action, its potential applications in drug synthesis, enzyme inhibition, and cell signaling, and its potential applications in nanotechnology, biotechnology, and drug delivery. In addition, further studies into the biochemical and physiological effects of this compound are needed in order to better understand its potential therapeutic applications.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can be synthesized through a three-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetone with ethylmagnesium bromide. The second step involves the reaction of the resulting intermediate with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The final step involves the reaction of the resulting intermediate with sodium bicarbonate. The overall yield of this synthesis is approximately 40%.

properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-25-16-8-7-12(10-18(16)27-3)15(22)11-28-20(23)14-9-13-5-4-6-17(26-2)19(13)29-21(14)24/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMRHEMDORPXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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